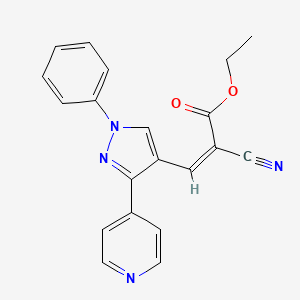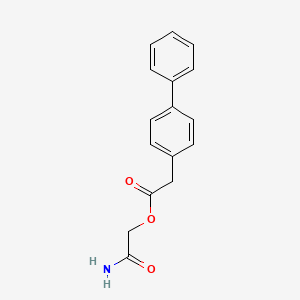
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely present in nature. The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is relatively simple, and it can be achieved through a series of chemical reactions.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has a wide range of potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one is its relatively simple synthesis method. This makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. One of the most promising directions is in the development of new anticancer drugs based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, research is needed to improve the solubility of this compound in water, which may expand its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one involves a series of chemical reactions. The starting material for the synthesis is 2-pyridin-2-ylsulfanylpropan-1-one, which is reacted with indole in the presence of a base to form 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one. The reaction proceeds via a nucleophilic addition-elimination mechanism. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12(20-15-8-4-5-10-17-15)16(19)18-11-9-13-6-2-3-7-14(13)18/h2-8,10,12H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBWYUOZMAMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7467456.png)
![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)



![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)